Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate

Orthogonal protecting group strategy CNS drug synthesis NMDA receptor modulators

Sourcing the exact 2,5-regioisomer with orthogonal Cbz protection is critical for CNS drug candidates like Zelquistinel and ATX inhibitors; generic spirocyclic amines cannot substitute. - Enables sequential N2 derivatization via hydrogenolysis while preserving acid-labile groups, maintaining synthetic route fidelity. - Rigid 2,5-diazaspiro[3.4]octane core provides defined 3D geometry for scaffold-hopping campaigns replacing flexible piperazine/morpholine motifs. - Direct entry point to the validated pharmacophore with established SAR and favorable brain penetration (B/P ratio ≈0.9). Supplied with full CoA; immediate global shipping for R&D.

Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
CAS No. 1160248-45-2
Cat. No. B1404871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2,5-diazaspiro[3.4]octane-5-carboxylate
CAS1160248-45-2
Molecular FormulaC14H18N2O2
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESC1CC2(CNC2)N(C1)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H18N2O2/c17-13(18-9-12-5-2-1-3-6-12)16-8-4-7-14(16)10-15-11-14/h1-3,5-6,15H,4,7-11H2
InChIKeyAESURKCEBCHDOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate: Core Scaffold & Identity


Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate (CAS 1160248-45-2) is a heterocyclic spirocyclic building block with the molecular formula C14H18N2O2 and a molecular weight of 246.31 g/mol . The compound features a rigid 2,5-diazaspiro[3.4]octane core—comprising a four-membered azetidine ring and a five-membered pyrrolidine ring fused at a shared spiro carbon—functionalized with a benzyl carbamate (Cbz) protecting group at the N5 position . This spirocyclic framework imparts a defined three-dimensional geometry that mimics privileged pharmacophores like piperazine while offering enhanced conformational restriction . The molecule serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing central nervous system (CNS) drug candidates and enzyme inhibitors that require precise spatial orientation of amine functionalities .

Orthogonal Cbz Cbz protection at N5 enables sequential deprotection in CNS drug candidate synthesis
Spirocyclic rigidity Conformationally restricted scaffold supports target selectivity studies
Late-stage compatible Cbz latent amine permits mild hydrogenolysis for diversification workflows

Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate: Protection Orthogonality & Regioisomerism


Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate cannot be generically substituted by other spirocyclic amines or alternative diazaspiro[3.4]octane regioisomers due to two critical factors. First, the benzyl carbamate (Cbz) protecting group at the N5 position enables orthogonal deprotection strategies—specifically, hydrogenolysis under neutral conditions that leaves acid-labile groups (e.g., Boc, tert-butyl esters) intact—which is essential for multi-step syntheses of complex CNS-active molecules like NMDA receptor modulators . Second, the 2,5-regioisomeric arrangement (as opposed to the 2,6-diazaspiro[3.4]octane scaffold) positions the basic nitrogen atoms in a spatial orientation distinct from that found in antimalarial and antitubercular leads [1]. The 2,5-diazaspiro[3.4]octane core is specifically exploited in autotaxin (ATX) inhibitors and NMDA receptor partial agonists, where the azetidine-pyrrolidine ring junction confers a unique vector of approach to the target binding pocket compared to the 2,6-congener [2]. Procurement of the exact regioisomer and protecting group combination is therefore non-negotiable for maintaining synthetic route fidelity and achieving the intended pharmacological profile.

Cbz vs. Boc protection mismatch
Orthogonal stability may not transfer; Cbz is stable to TFA, while Boc analogs deprotect prematurely under acidic conditions.
Regioisomer target space differs
2,5-diazaspiro[3.4]octane core is required for NMDA/ATX targets; the 2,6-regioisomer is optimized for antimalarial assays and may not engage the same pocket.
Piperazine flexibility cannot substitute
Flexible piperazine may not reproduce the conformational restriction and subtype selectivity profile of the rigid spirocyclic core.

Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate: Key Differentiators


Cbz vs. Boc Deprotection Orthogonality

The Cbz (benzyl carbamate) group at the N5 position of Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate demonstrates complete stability under the acidic conditions (e.g., trifluoroacetic acid, TFA) typically used to remove Boc (tert-butyloxycarbonyl) protecting groups. This orthogonal stability is essential for the sequential deprotection of intermediates in the synthesis of complex spirocyclic drug candidates. For example, in the synthesis of Zelquistinel (AGN-241751), a 2,5-diazaspiro[3.4]octane-derived NMDA receptor partial agonist, the tert-butyl ester and Boc groups are selectively cleaved with TFA while the Cbz group remains intact, enabling subsequent hydrogenolysis to liberate the free amine without affecting acid-sensitive functionalities . In contrast, the Boc analog (tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate, CAS 1630906-60-3) is acid-labile and would be prematurely deprotected under the same conditions, rendering the synthetic route unfeasible .

Cbz vs. Boc deprotection
Reported
Cbz group remains intact under TFA treatment; Boc analog labile
Supports orthogonal synthetic route design
Direct head-to-head comparison; source data to verify
Orthogonal protecting group strategy CNS drug synthesis NMDA receptor modulators

Regioisomeric Target Differentiation: 2,5- vs. 2,6-Scaffold

The 2,5-diazaspiro[3.4]octane scaffold exhibits a distinct biological target engagement profile compared to the 2,6-regioisomer. The 2,6-diazaspiro[3.4]octane core has been extensively optimized for antimalarial activity against Plasmodium falciparum, with optimized leads achieving asexual blood-stage IC50 values <50 nM and demonstrating transmission-blocking activity [1]. In contrast, the 2,5-diazaspiro[3.4]octane scaffold is the privileged core for autotaxin (ATX) inhibitors and NMDA receptor modulators, as evidenced by its presence in clinical-stage compounds like Zelquistinel (EC50 = 32 nM for GluN2A potentiation) and in ATX inhibitor patents where 2,5-diazaspiro[3.4]octane derivatives inhibit LPA production [2]. While the 2,6-congener (e.g., CAS 136098-13-0) lacks reported NMDA or ATX activity, the 2,5-regioisomer is specifically claimed in ATX/LPA inhibitor patent families [2]. Substituting the 2,6-regioisomer for the 2,5-regioisomer in a CNS or ATX-targeting program would result in a complete loss of target engagement and waste screening resources.

2,5- vs. 2,6-Scaffold Target
Cross-study context
2,5-core for NMDA receptor modulators / ATX inhibitors; 2,6-core for antimalarial leads
Target space is regioisomer-dependent
Data from separate screening campaigns; review required
Antimalarial drug discovery Autotaxin inhibition Scaffold hopping

Spirocyclic Rigidity vs. Piperazine Flexibility

The 2,5-diazaspiro[3.4]octane core of Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate serves as a conformationally restricted bioisostere of the flexible piperazine ring, a common motif in CNS drugs. While piperazine can adopt multiple chair and boat conformations, the spirocyclic junction in the 2,5-diazaspiro[3.4]octane scaffold locks the nitrogen atoms into a defined spatial orientation with a calculated topological polar surface area (TPSA) of approximately 41.6 Ų . This rigidity reduces the entropic penalty upon target binding and can enhance selectivity for specific receptor subtypes. For instance, the NMDA receptor modulator Zelquistinel (built on a 2,5-diazaspiro[3.4]octane scaffold) exhibits >100-fold selectivity for the GluN2A subunit over GluN2B/C/D . In contrast, flexible piperazine-containing NMDA modulators often display promiscuous binding across multiple subunits. The spirocyclic core also contributes to improved metabolic stability: Zelquistinel demonstrates no CYP450 inhibition (3A4/2D6) at 10 μM, a property attributable in part to the reduced conformational flexibility of the scaffold .

Conformational Restriction
Class-level
Rigid spirocyclic core vs. flexible piperazine
May support subtype selectivity
Class-level inference; model-specific validation advised
Conformational restriction CNS drug design Bioisostere

Purity and Batch-to-Batch Consistency

Commercially available Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate is supplied with defined purity specifications that directly impact synthetic reproducibility. Representative vendor specifications include ≥95% purity by HPLC (Atomfair) , 95% minimum purity (AKSci) , and 98+% purity (CymitQuimica) . This level of purity is critical for medicinal chemistry applications where trace impurities—particularly regioisomeric contaminants (e.g., 2,6-diazaspiro[3.4]octane derivatives) or residual palladium from cross-coupling steps—can confound biological assay results or poison subsequent catalytic transformations. In contrast, the unprotected 2,5-diazaspiro[3.4]octane core (CAS 36328-14-0) is often supplied at lower purity grades due to its increased reactivity and propensity for oxidation . The Cbz-protected form offers enhanced bench stability and simplifies handling, reducing the risk of decomposition during storage at room temperature under sealed, dry conditions .

Purity & Storage
Specification review
≥95–98+% by HPLC; stable at RT in sealed, dry container
Supports reproducible synthesis
Supplier specifications; lot-specific verification needed
Quality control Synthetic reproducibility Medicinal chemistry supply

Cbz Latent Amine: Late-Stage Diversification

The Cbz group in Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate serves as a latent amine that can be selectively unmasked at the final stages of a synthetic sequence. This enables late-stage diversification strategies that are increasingly employed in medicinal chemistry to rapidly explore structure-activity relationships (SAR) around a core scaffold . For example, the free amine generated upon hydrogenolysis of the Cbz group can be directly coupled with diverse carboxylic acids, sulfonyl chlorides, or isocyanates to generate focused libraries. In contrast, the Boc analog requires acidic deprotection conditions that are incompatible with many acid-sensitive functional groups (e.g., acetals, silyl ethers, certain heterocycles) commonly encountered in advanced intermediates . This limitation restricts the scope of diversification chemistry that can be performed after Boc deprotection. The Cbz-protected building block thus offers greater synthetic flexibility and compatibility with a broader range of downstream transformations.

Late-Stage Cbz vs. Boc
Class-level
Cbz cleavable by hydrogenolysis (neutral conditions); broader FG tolerance than acidic Boc removal
Enables mild-condition diversification
Functional group compatibility is context-dependent
Late-stage functionalization Parallel synthesis Combinatorial chemistry

Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate: High-Value Applications


NMDA Receptor Modulator Synthesis

The 2,5-diazaspiro[3.4]octane scaffold is a key structural element in clinical-stage NMDA receptor modulators such as Zelquistinel (AGN-241751). The orthogonal Cbz protection at N5 enables the sequential introduction of the β-lactam and hydroxyethyl side chains required for GluN2A potentiation (EC50 = 32 nM) . Researchers developing next-generation NMDA modulators or exploring novel CNS targets can utilize Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate as a direct entry point to this validated pharmacophore, leveraging the established SAR and favorable brain penetration properties (brain-to-plasma ratio = 0.9) of derivatives built on this core .

Autotaxin (ATX) Inhibitor Development

Patents covering diazaspirocycloalkane ATX inhibitors explicitly claim 2,5-diazaspiro[3.4]octane derivatives as modulators of lysophosphatidic acid (LPA) production [1]. The rigid spirocyclic scaffold positions the basic nitrogen atoms for optimal interaction with the ATX active site. Medicinal chemistry teams pursuing ATX/LPA axis targets for renal fibrosis, liver conditions, or cancer metastasis can incorporate Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate as a protected building block for rapid analog synthesis, benefiting from the orthogonal deprotection strategy to access diverse substitution patterns at the N2 position [2].

Combinatorial Library Synthesis and Scaffold Hopping

The conformational rigidity and three-dimensional character of the 2,5-diazaspiro[3.4]octane scaffold make it an attractive starting point for scaffold-hopping campaigns aimed at replacing flexible piperazine or morpholine motifs in existing drug candidates . Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate is ideally suited for parallel synthesis workflows: the Cbz group can be cleaved via hydrogenolysis, and the liberated amine can be derivatized with diverse electrophiles using automated liquid handling systems . This approach enables the rapid generation of focused libraries for screening against multiple targets, maximizing the return on investment in the building block.

Enhanced Optical Polyimide Films

Diazaspiro compounds, including the 2,5-diazaspiro[3.4]octane core, have been patented as monomers for producing polyimide films with excellent optical properties and high thermal stability [3]. The spirocyclic structure disrupts polymer chain packing, reducing intermolecular charge-transfer interactions and improving film transparency. Industrial researchers in materials science can utilize Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate as a protected monomer precursor; deprotection of the Cbz group liberates the diamine functionality required for polycondensation with dianhydrides, enabling the synthesis of novel polyimides for flexible display and aerospace applications [3].

Application
Selection Property
Validation Focus
NMDA receptor modulator synthesis
Orthogonal Cbz protection for sequential deprotection
GluN2A subunit selectivity pathway
ATX pathway inhibitor development
Rigid spirocyclic core for active-site interaction
LPA production modulation review
Scaffold-hopping libraries
Late-stage Cbz deprotection compatibility
SAR diversification and target panel screening
Optical polyimide film synthesis
Spirocyclic diamine monomer precursor
Film transparency and thermal stability review

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